

5-Chloroanthranilic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzoic acid

Cat. No.: B128569

[Get Quote](#)

An In-depth Overview of the Molecular Characteristics, Synthesis, and Applications of a Key Pharmaceutical Intermediate

Introduction

5-Chloroanthranilic acid, a chlorinated derivative of anthranilic acid, serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules.^[1] Its structural features make it a versatile precursor for the development of drugs targeting a range of therapeutic areas, from cancer to central nervous system disorders. This technical guide provides a detailed overview of the molecular properties, synthesis protocols, and key applications of 5-Chloroanthranilic acid, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Molecular Formula and Weight

The chemical formula for 5-Chloroanthranilic acid is C₇H₆ClNO₂.^[2] It has a molecular weight of 171.58 g/mol .^[2]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 5-Chloroanthranilic acid is presented in the table below, offering a quick reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ CINO ₂	[2]
Molecular Weight	171.58 g/mol	[2]
CAS Number	635-21-2	[2]
Appearance	White to pale gray solid	
Melting Point	204-206 °C (decomposes)	[3]
Solubility	Slightly soluble in DMSO and Methanol	
pKa	4.57 ± 0.10	[1]
LogP	1.6204	[1]
Topological Polar Surface Area (TPSA)	63.32 Å ²	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	1	[1]

Experimental Protocols

Detailed methodologies for the synthesis of 5-Chloroanthranilic acid and its subsequent use in the preparation of high-value pharmaceutical intermediates are outlined below.

Synthesis of 5-Chloroanthranilic Acid

A common laboratory-scale synthesis of 5-Chloroanthranilic acid involves the chlorination of anthranilic acid.

Materials:

- Anthranilic acid
- Sulfuryl chloride

- Anhydrous ether
- 8% Hydrochloric acid
- Sodium acetate
- Ethanol
- Water

Procedure:

- In a round-bottom flask, dissolve anthranilic acid in anhydrous ether.
- To this solution, add sulfonyl chloride in small portions over a period of 10 minutes.
- Remove the excess sulfonyl chloride and ether by vacuum distillation.
- Reflux the residue with 8% hydrochloric acid at 60-70 °C for 1.5 hours.
- Filter the hot solution.
- Precipitate the 5-Chloroanthranilic acid from the filtrate by adding sodium acetate.
- Wash the precipitate with cold water.
- Recrystallize the pure product from a 1:1 aqueous ethanol solution.

Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives (PAK4 Inhibitors)

5-Chloroanthranilic acid is a key starting material for the synthesis of a class of potent and selective p21-activated kinase 4 (PAK4) inhibitors. The general synthetic route is as follows:

Step 1: Cyclization to form 6-Chloroquinazolin-2,4(1H,3H)-dione

- A mixture of **2-amino-5-chlorobenzoic acid** and urea is heated to form the quinazoline-2,4-dione intermediate.^[4]

Step 2: Chlorination

- The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-6-chloroquinazoline.[\[4\]](#)

Further steps involve sequential nucleophilic substitution reactions to introduce the desired amine groups at the C2 and C4 positions, ultimately leading to the final 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[\[4\]](#)

Synthesis of Diazepam-D5 Intermediate

5-Chloroanthranilic acid can be utilized in the synthesis of a deuterated intermediate for Diazepam (Diazepam-D5), which is often used as an internal standard in analytical studies.

Step 1: Formation of 6-chloro-2-methyl-4H-benzo[d][5][6]oxazin-4-one

- **2-Amino-5-chlorobenzoic acid** undergoes a cyclization reaction to form the benzoxazinone ring structure.

Step 2: Grignard Reaction

- The benzoxazinone intermediate is reacted with a deuterated phenyl magnesium bromide. This step introduces the deuterated phenyl group.

Step 3: Hydrolysis

- The product from the Grignard reaction is hydrolyzed under acidic conditions to yield (2-amino-5-chlorophenyl)(pentadeuterophenyl)methanone. This compound serves as a key intermediate for the synthesis of Diazepam-D5 through subsequent acylation and cyclization reactions.

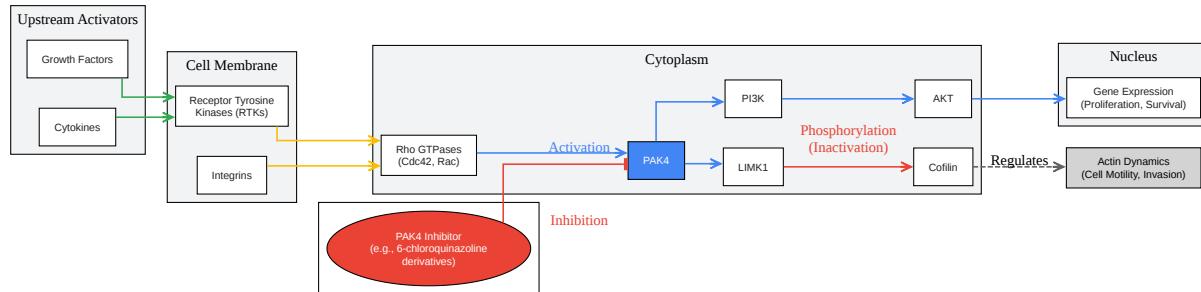
Applications in Drug Development

5-Chloroanthranilic acid is a valuable precursor in the synthesis of various therapeutic agents.

PAK4 Inhibitors for Cancer Therapy

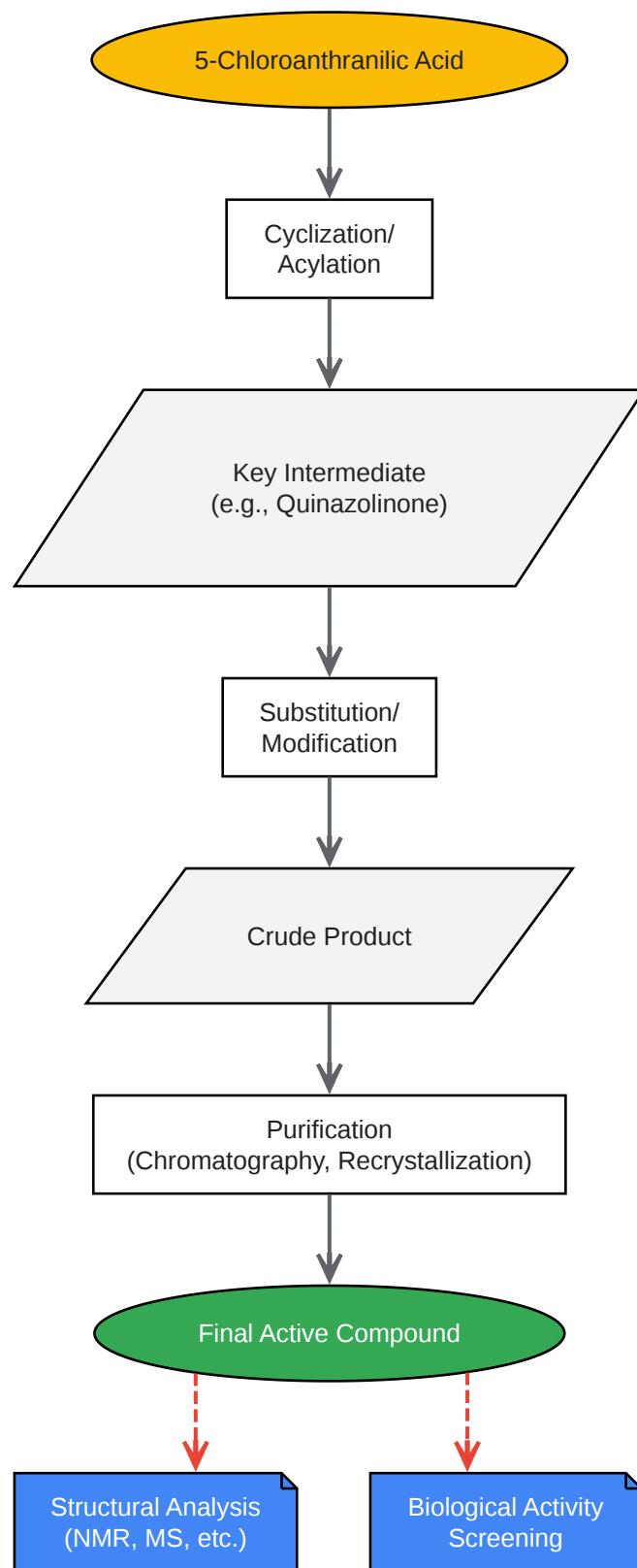
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, and metastasis.^[4] 5-Chloroanthranilic acid is a key starting material for a series of 6-chloroquinazoline-based compounds that have been designed as potent and selective PAK4 inhibitors.^[4] These inhibitors function by competing with ATP for binding to the kinase domain of PAK4, thereby blocking its downstream signaling.

Diazepam and its Analogs


5-Chloroanthranilic acid is a precursor in some synthetic routes to benzodiazepines, a class of drugs that act on the central nervous system and are used to treat anxiety, insomnia, and seizures. Specifically, it can be used to synthesize intermediates for Diazepam.^[5]

Disease-Modifying Antirheumatic Drugs (DMARDs)

Several sources indicate that 5-Chloroanthranilic acid is used in the preparation of Disease-Modifying Antirheumatic Drugs (DMARDs).^[1] However, specific examples of DMARDs derived from this compound and their detailed synthetic pathways are not extensively documented in readily available literature.


Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving a target of drugs derived from 5-Chloroanthranilic acid and a general experimental workflow for their synthesis.

[Click to download full resolution via product page](#)

Caption: Simplified PAK4 signaling pathway and the point of intervention for inhibitors.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesizing pharmaceutical compounds from 5-Chloroanthranilic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
- 2. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. far-chemical.com [far-chemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sid.ir [sid.ir]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Chloroanthranilic Acid: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128569#molecular-weight-and-formula-of-5-chloroanthranilic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com